molecular formula C35H39BClFN2O8S B13963138 6-(N-(3-chloro-5-((methoxymethoxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

6-(N-(3-chloro-5-((methoxymethoxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Cat. No.: B13963138
M. Wt: 713.0 g/mol
InChI Key: OYLQLHCMCJKEKR-UHFFFAOYSA-N
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Description

6-(N-(3-chloro-5-((methoxymethoxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide is a useful research compound. Its molecular formula is C35H39BClFN2O8S and its molecular weight is 713.0 g/mol. The purity is usually 95%.
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Biological Activity

Overview

The compound 6-(N-(3-chloro-5-((methoxymethoxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (CAS No. 1423008-52-9) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Property Details
Molecular Formula C29H27ClF N2O6S
Molecular Weight 666.0 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of various functional groups allows the compound to engage with enzymes and receptors that play critical roles in signaling pathways associated with cancer progression and other diseases.

  • Enzyme Inhibition : Initial studies suggest that the compound may inhibit key enzymes involved in tumor growth and metastasis. For instance, it has shown potential inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer cell invasion and migration .
  • Receptor Modulation : The compound's structure suggests it may act as a modulator of specific receptors involved in cellular proliferation and survival pathways. This modulation can lead to altered cellular responses that inhibit tumor growth .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.126 μM, indicating potent anti-cancer activity .
  • MCF10A (Non-Cancerous Breast Cell Line) : Notably, the compound displayed a much lower effect on MCF10A cells compared to MDA-MB-231 cells, suggesting a selective toxicity profile that spares normal cells while targeting cancerous ones .

In Vivo Studies

In vivo studies in mouse models have further supported the compound's therapeutic potential:

  • Tumor Growth Inhibition : In a BALB/c nude mouse model injected with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of tumor growth compared to control groups .
  • Metastasis Reduction : The compound was found to inhibit lung metastasis more effectively than some known treatments like TAE226, highlighting its potential as a therapeutic agent for metastatic cancers .

Case Studies and Research Findings

Recent research has highlighted several key findings related to the biological activity of this compound:

  • Selectivity Index : The selectivity index for MDA-MB-231 over MCF10A indicates a nearly 20-fold difference in efficacy, suggesting that the compound could be developed as a targeted therapy for triple-negative breast cancer .
  • Caspase Activation : Studies indicated an increase in caspase 9 levels in treated samples compared to controls, suggesting that apoptosis may be one of the mechanisms through which the compound exerts its anti-cancer effects .

Properties

Molecular Formula

C35H39BClFN2O8S

Molecular Weight

713.0 g/mol

IUPAC Name

6-[3-chloro-5-(methoxymethoxymethyl)-N-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C35H39BClFN2O8S/c1-34(2)35(3,4)48-36(47-34)31-22(18-45-19-44-6)14-24(15-27(31)37)40(49(7,42)43)28-17-29-26(16-25(28)20-8-9-20)30(33(41)39-5)32(46-29)21-10-12-23(38)13-11-21/h10-17,20H,8-9,18-19H2,1-7H3,(H,39,41)

InChI Key

OYLQLHCMCJKEKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)N(C3=C(C=C4C(=C3)OC(=C4C(=O)NC)C5=CC=C(C=C5)F)C6CC6)S(=O)(=O)C)COCOC

Origin of Product

United States

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